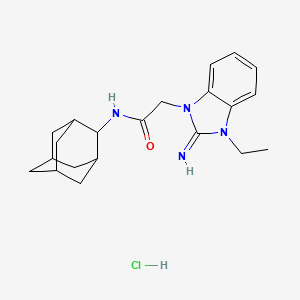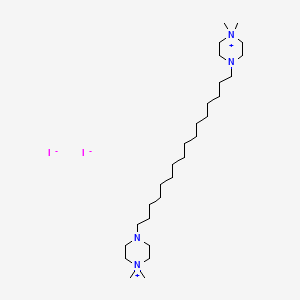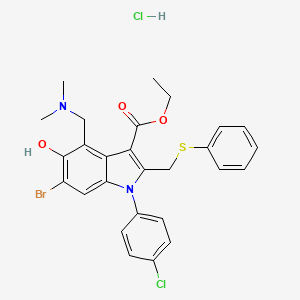
1H-Indole-3-carboxylic acid, 6-bromo-1-(4-chlorophenyl)-4-((dimethylamino)methyl)-5-hydroxy-2-((phenylthio)methyl)-, ethyl ester, monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Indole-3-carboxylic acid, 6-bromo-1-(4-chlorophenyl)-4-((dimethylamino)methyl)-5-hydroxy-2-((phenylthio)methyl)-, ethyl ester, monohydrochloride is a complex organic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. The starting materials might include indole derivatives, brominated aromatic compounds, and various reagents for functional group modifications. Common reaction conditions include:
Temperature: Reactions may require specific temperature control, often ranging from -78°C to room temperature.
Solvents: Solvents like dichloromethane, ethanol, or dimethylformamide are commonly used.
Catalysts: Catalysts such as palladium or copper may be employed to facilitate certain reactions.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, focusing on optimizing yield, purity, and cost-effectiveness. Techniques like continuous flow chemistry and automated synthesis might be utilized.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can modify specific functional groups, such as converting nitro groups to amines.
Substitution: Substitution reactions, including nucleophilic and electrophilic substitutions, can introduce new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. They may include various derivatives with modified functional groups.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications.
Biology
Biologically, indole derivatives are known for their potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Medicine
In medicine, this compound might be investigated for its potential as a drug candidate. Its interactions with biological targets could lead to the development of new pharmaceuticals.
Industry
Industrially, the compound could be used in the synthesis of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved might include signal transduction, metabolic processes, or gene expression regulation.
Comparación Con Compuestos Similares
Similar Compounds
1H-Indole-3-carboxylic acid derivatives: These compounds share the indole core structure and exhibit similar biological activities.
Brominated aromatic compounds: These compounds contain bromine atoms and are used in various chemical reactions.
Phenylthio compounds: These compounds contain a phenylthio group and are known for their unique chemical properties.
Uniqueness
The uniqueness of 1H-Indole-3-carboxylic acid, 6-bromo-1-(4-chlorophenyl)-4-((dimethylamino)methyl)-5-hydroxy-2-((phenylthio)methyl)-, ethyl ester, monohydrochloride lies in its complex structure, which combines multiple functional groups, leading to diverse chemical reactivity and potential biological activities.
Propiedades
Número CAS |
116736-26-6 |
|---|---|
Fórmula molecular |
C27H27BrCl2N2O3S |
Peso molecular |
610.4 g/mol |
Nombre IUPAC |
ethyl 6-bromo-1-(4-chlorophenyl)-4-[(dimethylamino)methyl]-5-hydroxy-2-(phenylsulfanylmethyl)indole-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C27H26BrClN2O3S.ClH/c1-4-34-27(33)25-23(16-35-19-8-6-5-7-9-19)31(18-12-10-17(29)11-13-18)22-14-21(28)26(32)20(24(22)25)15-30(2)3;/h5-14,32H,4,15-16H2,1-3H3;1H |
Clave InChI |
SBOWJUUNXXTLIL-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(N(C2=CC(=C(C(=C21)CN(C)C)O)Br)C3=CC=C(C=C3)Cl)CSC4=CC=CC=C4.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


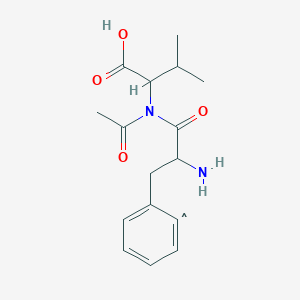
![3-(2-morpholin-4-ylethyl)-5,5-dioxo-10H-pyridazino[4,5-b][1,4]benzothiazin-4-one;hydrochloride](/img/structure/B12720324.png)
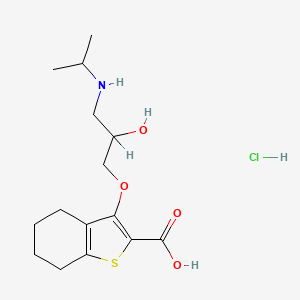
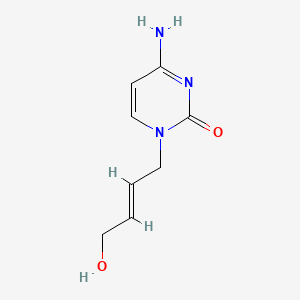
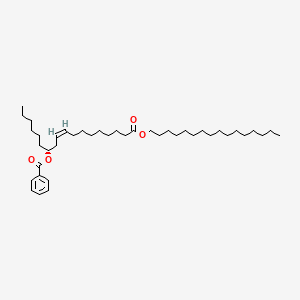


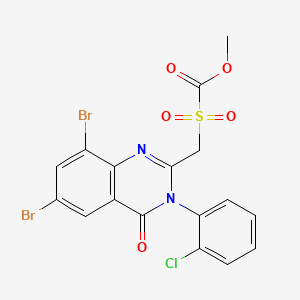
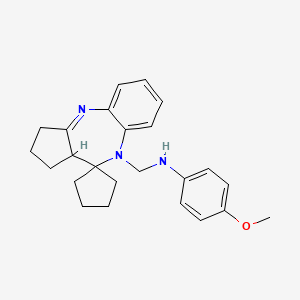
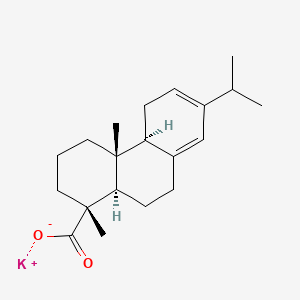
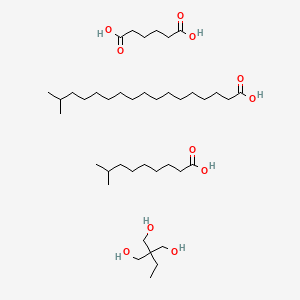
![9-(3-chlorophenyl)-8,10,20-triazapentacyclo[11.7.0.02,10.03,8.014,19]icosa-1(13),14,16,18-tetraene](/img/structure/B12720382.png)
